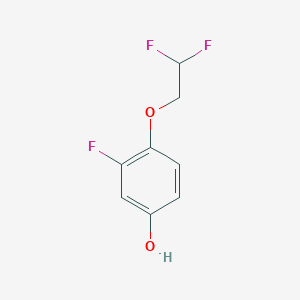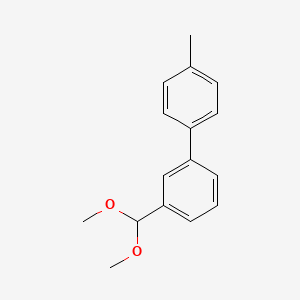
3-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features a dimethoxymethyl group attached to the third carbon of one benzene ring and a methyl group attached to the fourth carbon of the other benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced through a reaction with dimethoxymethane in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated systems can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It can serve as a scaffold for designing drugs with specific biological activities.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific chemical properties.
作用機序
The mechanism of action of 3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
類似化合物との比較
Similar Compounds
3-(Dimethoxymethyl)-5-methyl-1,1’-biphenyl: Similar structure with a methyl group at the fifth position instead of the fourth.
3-(Dimethoxymethyl)-4’-ethyl-1,1’-biphenyl: Similar structure with an ethyl group instead of a methyl group.
3-(Dimethoxymethyl)-4’-methoxy-1,1’-biphenyl: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
3-(Dimethoxymethyl)-4’-methyl-1,1’-biphenyl is unique due to the specific positioning of the dimethoxymethyl and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular chemical behavior can be leveraged for desired outcomes.
特性
分子式 |
C16H18O2 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
1-(dimethoxymethyl)-3-(4-methylphenyl)benzene |
InChI |
InChI=1S/C16H18O2/c1-12-7-9-13(10-8-12)14-5-4-6-15(11-14)16(17-2)18-3/h4-11,16H,1-3H3 |
InChIキー |
VMFBEAKOBPPNDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
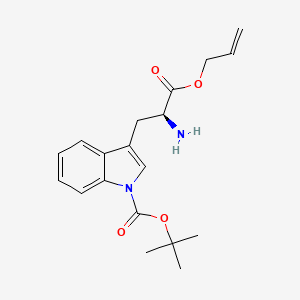

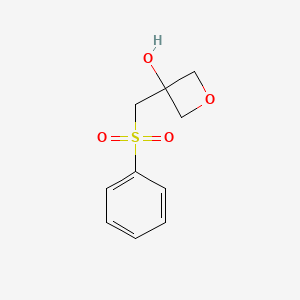

![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
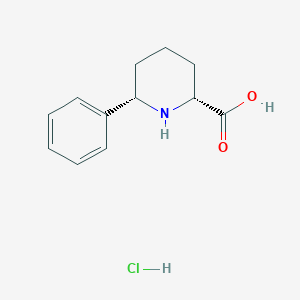
![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
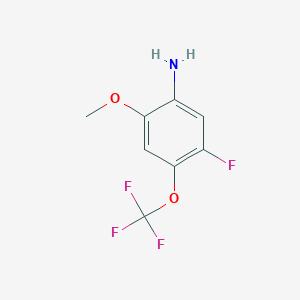
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)

![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
